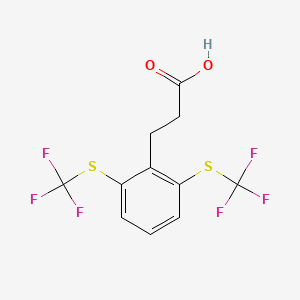
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O2S2 and a molecular weight of 350.3 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichlorophenylpropanoic acid with trifluoromethylthiolate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the trifluoromethylthio groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid
- 3-[2-(trifluoromethyl)phenyl]propanoic acid
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Uniqueness
(2,6-Bis(trifluoromethylthio)phenyl)propanoic acid is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F6O2S2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[2,6-bis(trifluoromethylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O2S2/c12-10(13,14)20-7-2-1-3-8(21-11(15,16)17)6(7)4-5-9(18)19/h1-3H,4-5H2,(H,18,19) |
InChI Key |
GFHZBTKYHXBDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCC(=O)O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
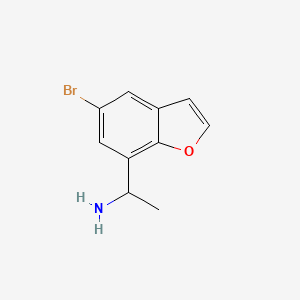
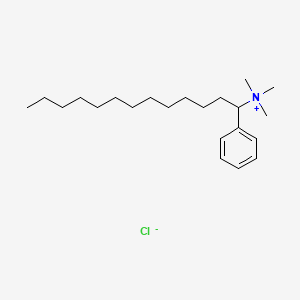
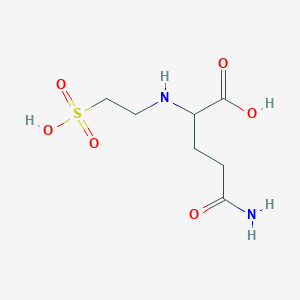
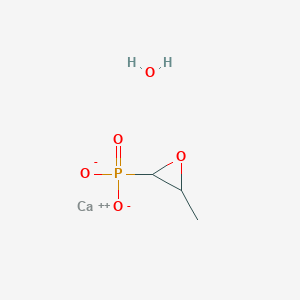
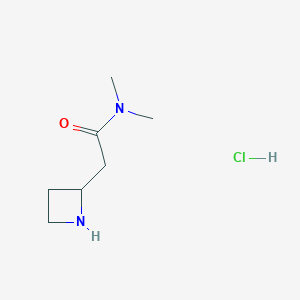
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
